(3-Chloro-2,6-dimethoxyphenyl)boronic acid
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Overview
Description
(3-Chloro-2,6-dimethoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BClO4. It is a boronic acid derivative that features a chloro and two methoxy groups attached to a phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,6-dimethoxyphenyl)boronic acid typically involves the reaction of 3-chloro-2,6-dimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:
Temperature: -78°C to room temperature
Solvent: Tetrahydrofuran (THF)
Reagents: 3-chloro-2,6-dimethoxyphenyl magnesium bromide, trimethyl borate, water for hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2,6-dimethoxyphenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol or water), temperature (80-100°C).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and temperatures ranging from room temperature to 100°C
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(3-Chloro-2,6-dimethoxyphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of materials such as polymers and advanced materials for electronics
Mechanism of Action
The primary mechanism of action for (3-Chloro-2,6-dimethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex. The steps include:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxyphenylboronic acid
- 3,5-Dimethoxyphenylboronic acid
- (2,3-Dimethoxyphenyl)boronic acid
Uniqueness
(3-Chloro-2,6-dimethoxyphenyl)boronic acid is unique due to the presence of the chloro group, which provides additional reactivity and functionalization options compared to other dimethoxyphenylboronic acids. This makes it particularly valuable in the synthesis of complex molecules where selective reactivity is required .
Properties
CAS No. |
512186-37-7 |
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Molecular Formula |
C8H10BClO4 |
Molecular Weight |
216.43 g/mol |
IUPAC Name |
(3-chloro-2,6-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H10BClO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4,11-12H,1-2H3 |
InChI Key |
FYPLJQSOPRYKNL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1OC)Cl)OC)(O)O |
Origin of Product |
United States |
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